REACTION_CXSMILES
|
Cl[CH2:2][C:3]([C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[NH:11][C:10](=[O:15])[CH2:9][CH2:8]2)=O.C([O:18][C:19]([NH:21][NH2:22])=[S:20])C>C(#N)C>[NH:11]1[C:12]2[C:7](=[CH:6][C:5]([C:3]3[CH2:2][S:20][C:19](=[O:18])[NH:21][N:22]=3)=[CH:14][CH:13]=2)[CH2:8][CH2:9][C:10]1=[O:15]
|
Name
|
|
Quantity
|
6.7 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)C=1C=C2CCC(NC2=CC1)=O
|
Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=S)NN
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
CUSTOM
|
Details
|
The filtrate was recrystallized from dimethylformamide (30 ml) and water (10 ml)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C(=O)CCC2=CC(=CC=C12)C1=NNC(SC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 66.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |